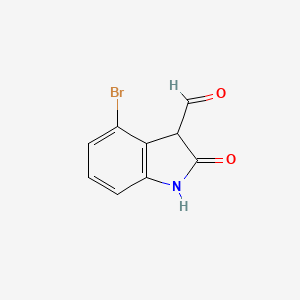![molecular formula C10H7NO3S2 B13932882 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone is a compound known for its diverse biological activities. It is a derivative of thiazolidinone, a class of compounds that have shown potential in various medicinal applications due to their anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
化学反应分析
Types of Reactions
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anti-inflammatory and anticancer agent.
作用机制
The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The compound’s ability to chelate metal ions also contributes to its antimicrobial activity .
相似化合物的比较
Similar Compounds
5-(3,4-dihydroxyphenyl)-3-methylcyclohex-2-enone: Another compound with a similar structure but different biological activities.
Quinazolin-4(3H)-ones: Compounds with similar medicinal properties but different core structures.
Uniqueness
5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone stands out due to its unique combination of a thiazolidinone core with a dihydroxyphenyl group, which imparts distinct biological activities and chemical reactivity .
属性
分子式 |
C10H7NO3S2 |
|---|---|
分子量 |
253.3 g/mol |
IUPAC 名称 |
5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NO3S2/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15) |
InChI 键 |
WVCFNVNKWVWZFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


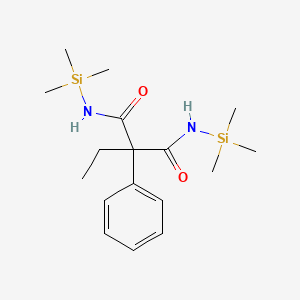
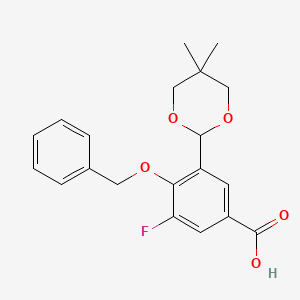


![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)
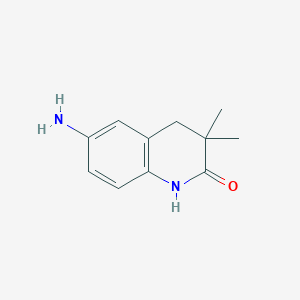
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
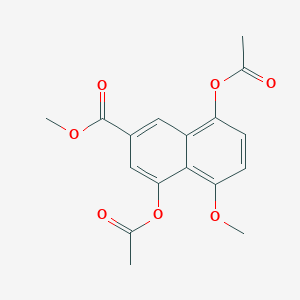
![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
